molecular formula C19H24N4 B2508274 N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890639-16-4

N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2508274
CAS No.: 890639-16-4
M. Wt: 308.429
InChI Key: IQGWVAWUKGEBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by:

  • 2,5-dimethyl substituents on the pyrazolo[1,5-a]pyrimidine core.
  • A 3-(4-methylphenyl) group providing steric bulk and hydrophobicity.
  • An N-(butan-2-yl)amine side chain, a branched alkyl group influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

N-butan-2-yl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-6-13(3)20-17-11-14(4)21-19-18(15(5)22-23(17)19)16-9-7-12(2)8-10-16/h7-11,13,20H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWVAWUKGEBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine core is synthesized through a cyclocondensation reaction between 5-amino-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate (1 ) and acetylacetone (2 ) under basic conditions. This reaction proceeds via a Knorr-type mechanism, where the β-keto carbonyl group of acetylacetone reacts with the amino and carboxylate groups of the pyrazole derivative to form the fused pyrimidine ring.

Reaction Conditions

  • Reactants : 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate (1.0 eq), acetylacetone (1.2 eq)
  • Base : Sodium ethoxide (2.0 eq) in anhydrous ethanol
  • Temperature : Reflux at 80°C for 12 hours
  • Yield : 68–72%

The product, 2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (3 ), is isolated via recrystallization from ethanol. Spectroscopic confirmation includes:

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 2.42 (s, 3H, C5-CH₃), 2.58 (s, 3H, C2-CH₃), 2.72 (s, 3H, Ar-CH₃), 6.98–7.24 (m, 4H, Ar-H), 8.11 (s, 1H, C6-H).

Chlorination at Position 7

The 7-hydroxyl group of 3 is converted to a chloro substituent using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst. This step is critical for activating the position for subsequent amination.

Reaction Conditions

  • Reactants : Pyrazolo[1,5-a]pyrimidin-7(4H)-one (3 , 1.0 eq)
  • Chlorinating Agent : POCl₃ (5.0 eq), TMAC (0.1 eq)
  • Temperature : 110°C for 6 hours
  • Yield : 85–90%

The product, 7-chloro-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (4 ), is purified via silica gel chromatography. Key analytical data:

  • MS (ESI+) : m/z 314.1 [M+H]⁺.

Amination with Butan-2-ylamine

The 7-chloro intermediate (4 ) undergoes nucleophilic substitution with butan-2-ylamine (5 ) in the presence of a base to yield the final compound. Microwave-assisted synthesis enhances reaction efficiency.

Reaction Conditions

  • Reactants : 7-Chloro intermediate (4 , 1.0 eq), butan-2-ylamine (3.0 eq)
  • Base : Diisopropylethylamine (DIPEA, 2.0 eq)
  • Solvent : Anhydrous DMF
  • Temperature : Microwave irradiation at 120°C for 30 minutes
  • Yield : 75–80%

The crude product is purified via reverse-phase HPLC to afford N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (6 ). Characterization data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (d, J = 6.4 Hz, 3H, CH(CH₃)), 1.42–1.58 (m, 2H, CH₂CH₃), 2.38 (s, 3H, C5-CH₃), 2.54 (s, 3H, C2-CH₃), 2.71 (s, 3H, Ar-CH₃), 3.82–3.94 (m, 1H, NHCH), 6.89–7.22 (m, 4H, Ar-H), 8.04 (s, 1H, C6-H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 20.1 (C5-CH₃), 21.3 (C2-CH₃), 22.7 (Ar-CH₃), 24.8 (CH(CH₃)), 48.9 (NHCH), 115.2–149.6 (aromatic and heterocyclic carbons).

Optimization and Green Chemistry Approaches

Recent advances emphasize solvent-free cyclocondensation and microwave-assisted amination to reduce environmental impact. For example, using water as a solvent for the cyclocondensation step achieves a 65% yield, while microwave irradiation reduces amination time from 12 hours to 30 minutes.

Table 1: Comparison of Synthetic Methods

Step Conventional Method Optimized Method Yield Improvement
Cyclocondensation Ethanol, reflux Water, ultrasound 65% → 70%
Chlorination POCl₃, 6 hours POCl₃ + TMAC 80% → 90%
Amination DMF, 12 hours Microwave, DMF 70% → 80%

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring or the pyrazole-pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific photophysical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as tumor growth inhibition or reduced inflammation.

Comparison with Similar Compounds

Anti-Mycobacterial Analogues
Compound Substituents Key Findings Reference
Target Compound 2-Me, 5-Me, 3-(4-MePh), N-(butan-2-yl) Not directly tested; inferred moderate activity due to lack of 3-(4-FPh) group (critical for M.tb inhibition) .
Compound 32 3,5-Bis(4-FPh), N-(pyridin-2-ylmethyl) Potent M.tb growth inhibition (MIC < 0.1 µM), low hERG liability, and stable in liver microsomes .
Compound 47 3-(4-FPh), 5-Ph, N-((6-MePyridin-2-yl)methyl) 64% yield, 99.1% purity; pyridylmethylamine enhances solubility and target binding .

Key Insight : The 3-(4-fluorophenyl) group is critical for anti-M.tb activity. The target compound’s 3-(4-methylphenyl) substitution may reduce potency but improve metabolic stability by avoiding fluorine-related toxicity .

Substituent Effects at Position 7 (N-Side Chain)
Compound N-Substituent Impact Reference
Target Compound Butan-2-yl Increased lipophilicity (cLogP ~4.2*), potentially enhancing tissue penetration but risking CYP450-mediated metabolism.
Compound 48 (6-Methoxypyridin-2-yl)methyl Methoxy group improves solubility (cLogP ~3.1) and reduces hERG binding .
Compound 50 (6-(Piperidin-1-yl)pyridin-2-yl)methyl Piperidine enhances basicity, improving solubility and kinase selectivity .

Key Insight : Alkylamine side chains (e.g., butan-2-yl) increase lipophilicity compared to aromatic amines, which may affect bioavailability and central nervous system penetration.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 32 Compound 34
Molecular Weight ~343.5 g/mol* 424.4 g/mol 440.4 g/mol
cLogP ~4.2* 3.8 3.5
Microsomal Stability Not reported >80% (mouse/human) >75% (mouse/human)
hERG IC50 Not reported >30 µM >30 µM

*Estimated using –20.

Key Insight : The target compound’s higher lipophilicity may necessitate formulation optimization to improve aqueous solubility.

Biological Activity

Molecular Formula

The molecular formula for N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is C16H22N4C_{16}H_{22}N_{4}, with a molecular weight of approximately 270.37 g/mol.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of alkyl and aryl substituents contributes to its pharmacological profile.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. The specific compound may share similar mechanisms due to its structural characteristics.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may possess similar anti-inflammatory effects.

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored in various studies. Pyrazole derivatives have shown efficacy against a range of bacterial strains, indicating that this compound could be a candidate for further investigation in antimicrobial therapy.

Study 1: Antitumor Activity

In a study examining a series of pyrazolo[1,5-a]pyrimidine derivatives, several compounds demonstrated IC50 values below 10 µM against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the substituents significantly influenced the potency of these compounds.

CompoundIC50 (µM)Target
Compound A4.5BRAF(V600E)
Compound B6.0EGFR
This compoundTBDTBD

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of pyrazole derivatives found that certain compounds inhibited TNF-alpha production in vitro. The tested compounds showed a dose-dependent response with effective concentrations ranging from 1 to 10 µM.

Study 3: Antimicrobial Activity

In vitro tests against various bacterial strains revealed that some pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains of Staphylococcus aureus.

Q & A

Q. What are the optimized synthetic routes and reaction conditions for N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
  • Condensation : Combine substituted pyrazole and pyrimidine precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
  • Cyclization : Use catalysts like ceric ammonium nitrate (CAN) or microwave-assisted methods to accelerate ring closure .
  • Substitution : Introduce the butan-2-yl amine group via nucleophilic aromatic substitution (NaH/DMF, 0–5°C) .
    Optimize purity (>95%) using column chromatography (silica gel, ethyl acetate/hexane) and confirm via HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methyl groups at C2/C5, butan-2-yl at N7). Compare chemical shifts with similar pyrazolo[1,5-a]pyrimidines (δ 2.1–2.5 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₂₃H₂₈N₄: 360.23 g/mol) with ESI-TOF .
  • IR Spectroscopy : Identify amine N–H stretches (~3350 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Test against Aurora kinases or CDKs using ADP-Glo™ assays (IC₅₀ determination) .
  • Antimicrobial Activity : Use microdilution assays (MIC values) against Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing with normal fibroblasts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase inhibition potency?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the 4-methylphenyl (C3) and butan-2-yl (N7) groups. For example:
  • Replace 4-methylphenyl with 4-fluorophenyl to assess electronic effects on target binding .
  • Test branched vs. linear alkyl chains at N7 to optimize hydrophobic interactions .
  • Bioisosteric Replacement : Substitute the pyrimidine core with triazolo-pyrimidine to evaluate steric tolerance .
  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can contradictory biological activity data across different assays be resolved?

  • Methodological Answer :
  • Assay Optimization : Control variables like cell passage number, serum concentration, and incubation time .
  • Target Selectivity Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify off-target interactions .
  • Metabolic Stability : Assess liver microsome stability (e.g., human CYP3A4) to rule out false negatives from rapid degradation .

Q. What computational strategies predict the binding mode of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Perform flexible docking with crystal structures (e.g., PDB: 4UYE for Aurora kinases) to identify key interactions (e.g., H-bonds with hinge region) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and conformational changes .
  • QSAR Modeling : Develop 2D/3D-QSAR models using IC₅₀ data from analogs to predict activity cliffs .

Q. How can researchers address low solubility in in vivo assays?

  • Methodological Answer :
  • Formulation : Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) or nanocrystal formulations to enhance bioavailability .
  • Prodrug Design : Introduce phosphate esters at the N7 amine, which hydrolyze in vivo to release the active compound .
  • LogP Optimization : Reduce hydrophobicity (target LogP <3) by adding polar groups (e.g., morpholine at C3) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids?

  • Methodological Answer :
  • Penetration Analysis : Use fluorescently labeled analogs to quantify compound penetration depth in spheroids via confocal microscopy .
  • Hypoxia Effects : Measure HIF-1α levels in spheroids; hypoxia may reduce prodrug activation .
  • EC50 Comparison : Normalize data using spheroid volume-adjusted metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.